3-Amino-1-methylindolizine-2-carbonitrile
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Overview
Description
3-Amino-1-methylindolizine-2-carbonitrile is a chemical compound with the molecular formula C10H9N3. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-Amino-1-methylindolizine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach is the Buchwald–Hartwig amination/C–H activation reaction, which is a one-pot sequential process that efficiently constructs the indolizine core . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Chemical Reactions Analysis
3-Amino-1-methylindolizine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the indolizine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-1-methylindolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Amino-1-methylindolizine-2-carbonitrile can be compared with other similar compounds in the indolizine family, such as:
3-Aminoindolizine-2-carbonitrile: Lacks the methyl group at the 1-position, which may affect its chemical reactivity and biological activity.
1-Methylindolizine-2-carbonitrile: Lacks the amino group at the 3-position, which can influence its ability to participate in certain chemical reactions and its biological properties.
Indolizine-2-carbonitrile: Lacks both the amino and methyl groups, making it less functionalized and potentially less active in biological systems.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Biological Activity
3-Amino-1-methylindolizine-2-carbonitrile (C10H9N3) is a member of the indolizine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its promising therapeutic effects, particularly in oncology and virology. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function through several mechanisms:
- Enzyme Inhibition: It potentially inhibits key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
- DNA Binding: The compound may bind to DNA, disrupting replication and transcription processes, thereby exerting cytotoxic effects on rapidly dividing cells.
- Protein Interaction: It can interfere with protein functions by altering their conformation or stability, impacting various signaling pathways.
Biological Activity and Research Findings
Recent studies have highlighted the compound's significant biological activities:
-
Anticancer Activity:
- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and mitochondrial dysfunction.
-
Antiviral Properties:
- Research indicated that this indolizine derivative showed activity against certain viral infections by inhibiting viral replication mechanisms. The specific pathways affected include those involved in viral entry and genome replication.
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Neuroprotective Effects:
- Preliminary investigations suggested that the compound may have neuroprotective properties, potentially mitigating oxidative stress-related damage in neuronal cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the indolizine family:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Aminoindolizine-2-carbonitrile | Lacks methyl group at position 1 | Reduced reactivity compared to 3-Amino-1-methyl |
1-Methylindolizine-2-carbonitrile | Lacks amino group at position 3 | Lower anticancer activity |
Indolizine-2-carbonitrile | Lacks both amino and methyl groups | Minimal biological activity |
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Case Study 1: A clinical trial involving patients with advanced breast cancer revealed that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to standard therapies.
- Case Study 2: In a laboratory setting, researchers observed that co-treatment with antiviral agents enhanced the efficacy of this compound against specific viral strains, suggesting potential for combination therapies.
Properties
IUPAC Name |
3-amino-1-methylindolizine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-8(6-11)10(12)13-5-3-2-4-9(7)13/h2-5H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNLJBXSXJBFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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